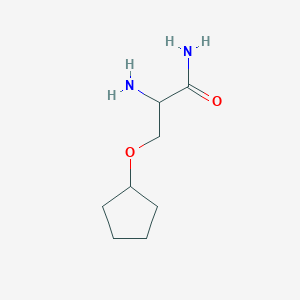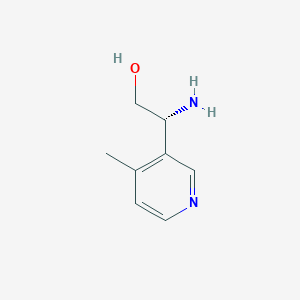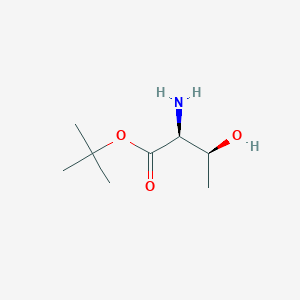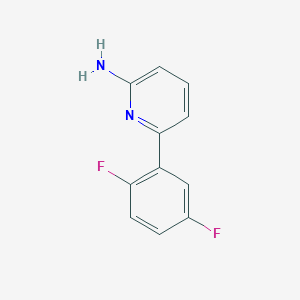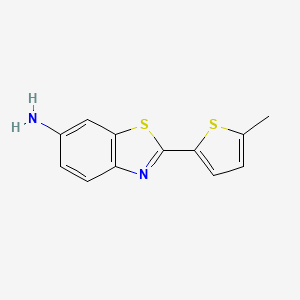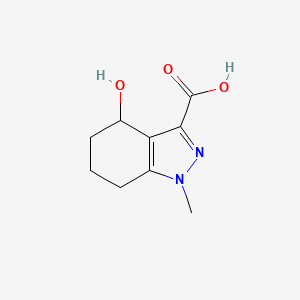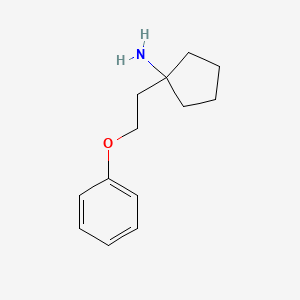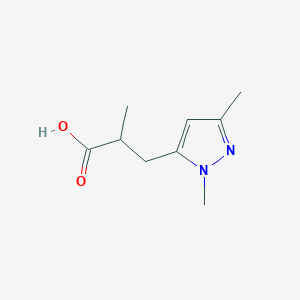
3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid typically involves the condensation of 1,3-diketones with hydrazine, followed by subsequent reactions to introduce the desired substituents. One common method involves the reaction of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, which can then be further modified to introduce the 2-methylpropanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyrazole ring can undergo substitution reactions to introduce different substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets
Wirkmechanismus
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3,5-Dimethylpyrazole
- 1,3-Dimethyl-1H-pyrazole
- 3-(1H-Pyrazol-1-yl)-2-methylpropanoic acid
Uniqueness
What sets 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropanoic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methylpropanoic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-(2,5-dimethylpyrazol-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6(9(12)13)4-8-5-7(2)10-11(8)3/h5-6H,4H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
SDMQZECLEKGVIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CC(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)
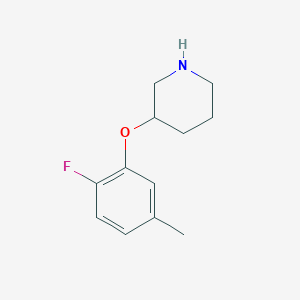
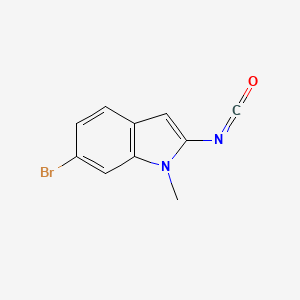
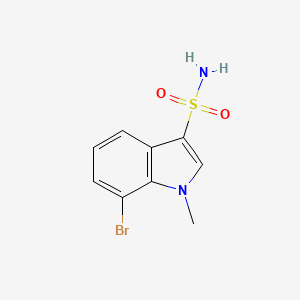
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)
